2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile
Overview
Description
2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile is an organic compound that features both chlorophenyl and chloropyridazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile typically involves the reaction of 3-chlorobenzyl cyanide with 6-chloro-3-pyridazinecarboxaldehyde under basic conditions. The reaction may proceed via a nucleophilic addition mechanism, followed by dehydration to form the nitrile group.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis routes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinyl rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or alcohols.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile may be used in:
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: To study its effects on biological systems, potentially as a ligand or inhibitor.
Industrial Applications: In the development of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile often involves interaction with specific molecular targets such as enzymes or receptors. The chlorophenyl and chloropyridazinyl groups may facilitate binding to these targets, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)-2-(4-chloropyridazinyl)acetonitrile
- 2-(4-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile
Uniqueness
The unique combination of chlorophenyl and chloropyridazinyl groups in 2-(3-Chlorophenyl)-2-(6-chloro-3-pyridazinyl)acetonitrile may confer distinct chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
2-(3-chlorophenyl)-2-(6-chloropyridazin-3-yl)acetonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3/c13-9-3-1-2-8(6-9)10(7-15)11-4-5-12(14)17-16-11/h1-6,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAMRNDHGNNZTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C#N)C2=NN=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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